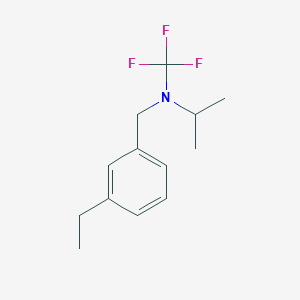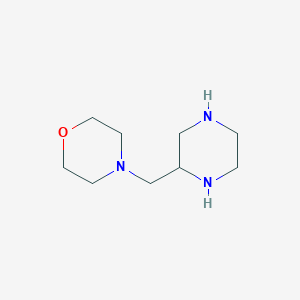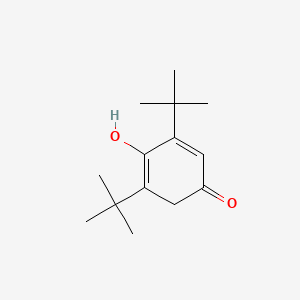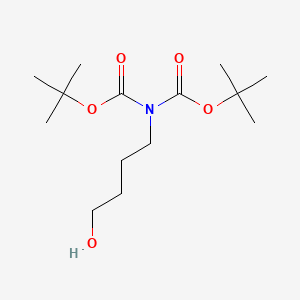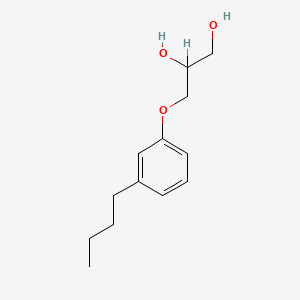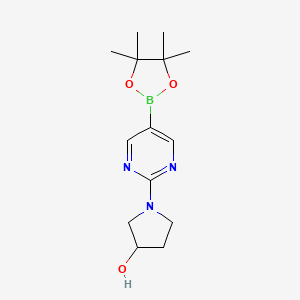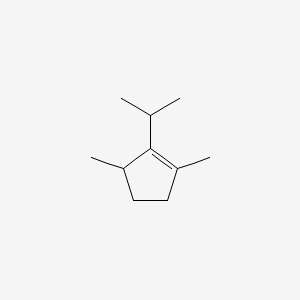
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid is a heterocyclic compound that belongs to the class of nicotinic acids This compound is characterized by the presence of a hydroxyl group at the 4th position, a methoxymethyl group at the 2nd position, and a methyl group at the 6th position on the nicotinic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid can be achieved through several synthetic routes. One common method involves the cyclization of tricarbonyl compounds using transition metal complexes. This method allows for the straightforward access to the desired compound through the formation of the pyrone ring . Another approach involves the use of alkyne cyclizations, which also facilitate the construction of the nicotinic acid ring .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The methoxymethyl group at the 2nd position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and high yield.
Major Products
The major products formed from these reactions include ketones, alcohols, and substituted derivatives of this compound, which can be further utilized in various applications.
Scientific Research Applications
4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group at the 4th position can form hydrogen bonds with target proteins, influencing their activity. The methoxymethyl group at the 2nd position can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components. These interactions can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Hydroxy-2-(methoxymethyl)-6-methylnicotinic acid include other nicotinic acid derivatives, such as:
- 4-Hydroxy-2-methyl-6-nicotinic acid
- 4-Hydroxy-2-(ethoxymethyl)-6-methylnicotinic acid
- 4-Hydroxy-2-(methoxymethyl)-6-ethyl nicotinic acid
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxymethyl group at the 2nd position and the methyl group at the 6th position enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NO4 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
2-(methoxymethyl)-6-methyl-4-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H11NO4/c1-5-3-7(11)8(9(12)13)6(10-5)4-14-2/h3H,4H2,1-2H3,(H,10,11)(H,12,13) |
InChI Key |
MGVHGUCWAUPYAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C(=C(N1)COC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
![4-Chloro-3-[[4-(2-methylpropoxy)benzoyl]carbamothioylamino]benzoic acid](/img/structure/B13946754.png)
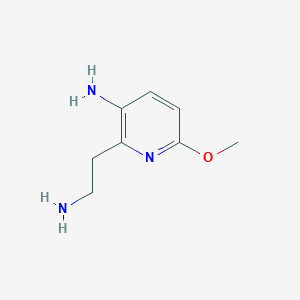
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
